molecular formula C7H12ClNO2 B13010691 Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride

Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride

Cat. No.: B13010691
M. Wt: 177.63 g/mol
InChI Key: SILANBPGAZAMSE-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a five-membered ring with a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by methylation and subsequent hydrochloride salt formation . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride is unique due to its specific spirocyclic structure and the position of the carboxylate group. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)5-2-7(5)3-8-4-7;/h5,8H,2-4H2,1H3;1H

InChI Key

SILANBPGAZAMSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CNC2.Cl

Origin of Product

United States

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